molecular formula C20H32ClO4P B14336907 2-{1-[(1-Chloroheptyl)oxy]heptyl}-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one CAS No. 105554-52-7

2-{1-[(1-Chloroheptyl)oxy]heptyl}-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one

Cat. No.: B14336907
CAS No.: 105554-52-7
M. Wt: 402.9 g/mol
InChI Key: NQWUBTMKNVFMNL-UHFFFAOYSA-N
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Description

2-{1-[(1-Chloroheptyl)oxy]heptyl}-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one is a complex organic compound with a unique structure that includes a benzodioxaphosphol ring and a chlorinated heptyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(1-Chloroheptyl)oxy]heptyl}-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one typically involves multiple steps. One common method includes the reaction of a benzodioxaphosphol precursor with a chlorinated heptyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis systems can be employed to increase yield and reduce production time. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(1-Chloroheptyl)oxy]heptyl}-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or amines in an organic solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of hydroxylated or aminated derivatives.

Scientific Research Applications

2-{1-[(1-Chloroheptyl)oxy]heptyl}-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{1-[(1-Chloroheptyl)oxy]heptyl}-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-[(1-Bromoheptyl)oxy]heptyl}-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one
  • 2-{1-[(1-Iodoheptyl)oxy]heptyl}-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one

Uniqueness

2-{1-[(1-Chloroheptyl)oxy]heptyl}-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one is unique due to its specific chlorinated heptyl chain, which imparts distinct chemical and biological properties. Compared to its bromo and iodo analogs, the chloro derivative may exhibit different reactivity and biological activity, making it valuable for specific applications.

Properties

CAS No.

105554-52-7

Molecular Formula

C20H32ClO4P

Molecular Weight

402.9 g/mol

IUPAC Name

2-[1-(1-chloroheptoxy)heptyl]-1,3,2λ5-benzodioxaphosphole 2-oxide

InChI

InChI=1S/C20H32ClO4P/c1-3-5-7-9-15-19(21)23-20(16-10-8-6-4-2)26(22)24-17-13-11-12-14-18(17)25-26/h11-14,19-20H,3-10,15-16H2,1-2H3

InChI Key

NQWUBTMKNVFMNL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(OC(CCCCCC)Cl)P1(=O)OC2=CC=CC=C2O1

Origin of Product

United States

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